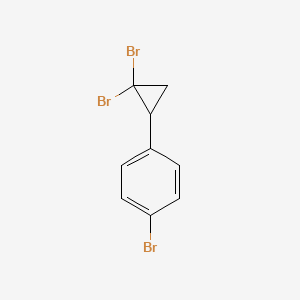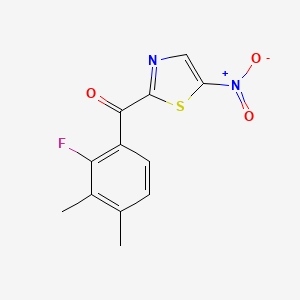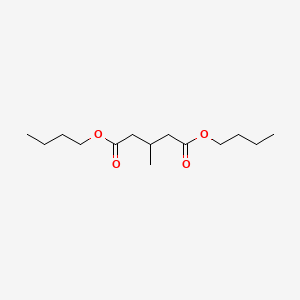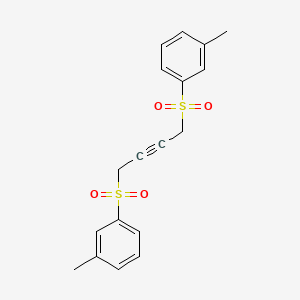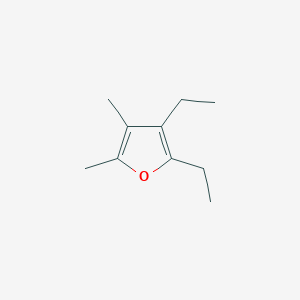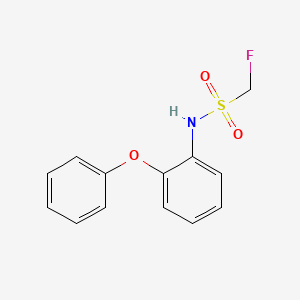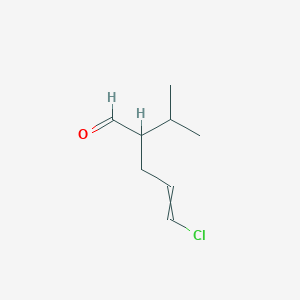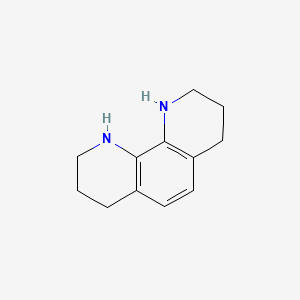
4-Methyloctadecan-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyloctadecan-4-OL is a chemical compound classified as a secondary alcohol It is characterized by a long carbon chain with a methyl group and a hydroxyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.
Reduction: Formation of 4-methyloctadecane.
Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.
科学研究应用
4-Methyloctadecan-4-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.
相似化合物的比较
4-Methylheptadecan-4-OL: Similar structure but with one less carbon atom.
4-Methylhexadecan-4-OL: Similar structure but with two fewer carbon atoms.
5-Methylheptadecan-7-OL: Similar structure but with the hydroxyl group on the seventh carbon.
Uniqueness: 4-Methyloctadecan-4-OL is unique due to its specific carbon chain length and the position of the methyl and hydroxyl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
54892-13-6 |
|---|---|
分子式 |
C19H40O |
分子量 |
284.5 g/mol |
IUPAC 名称 |
4-methyloctadecan-4-ol |
InChI |
InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3 |
InChI 键 |
VMTGGTJUJCMQNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
